2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloroacetamide group, a methoxyphenyl group, and an oxolane ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methoxybenzylamine: This intermediate is synthesized by reacting 3-methoxybenzaldehyde with ammonia or an amine source.
Formation of 2-chloro-N-(3-methoxyphenyl)acetamide: This step involves the reaction of 3-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the oxolane ring: The final step involves the reaction of 2-chloro-N-(3-methoxyphenyl)acetamide with an oxolane derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Products include substituted amides or thioamides.
Oxidation reactions: Products include aldehydes, acids, or ketones.
Reduction reactions: Products include primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity, while the oxolane ring can enhance its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-methoxyphenyl)acetamide: Lacks the oxolane ring, which may affect its reactivity and biological activity.
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide:
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Features two methoxy groups, which can alter its solubility and reactivity.
Uniqueness
2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide is unique due to the presence of the oxolane ring, which can enhance its stability and solubility compared to similar compounds. This structural feature may also contribute to its potential biological activity and utility in various scientific applications.
Properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-15-5-2-4-13(10-15)12-18(16(19)11-17)8-7-14-6-3-9-21-14/h2,4-5,10,14H,3,6-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFBVSHTEUZWDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(CCC2CCCO2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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